Trimebutine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023707 | |
| Record name | Trimebutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58997-89-0, 39133-31-8, 58997-90-3 | |
| Record name | (+)-Trimebutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Trimebutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Trimebutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimebutine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimebutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimebutine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEBUTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Simultaneous Esterification and N-Methylation
The patented method (CN102276487B/A) innovates by combining esterification and N-methylation into a single step. Key improvements include:
-
Base-mediated reaction : 2-Amino-2-phenylbutyric acid is treated with aqueous NaOH to form a sodium salt, enhancing solubility.
-
Methyl sulfate as dual reagent : Acts as both methylating agent (for amino groups) and esterifying agent (for carboxylic acids).
-
Solvent optimization : Toluene or xylene facilitates azeotropic water removal, driving the reaction to completion.
This tandem process achieves an 88% yield of 2-(dimethylamino)-2-phenylbutyric acid methyl ester, reducing raw material costs by 30% compared to sequential steps.
Sodium Borohydride Reduction
The ester intermediate undergoes reduction with NaBH4 in the presence of Lewis acids (e.g., ZnCl2). Critical parameters:
-
Temperature : 60–65°C prevents side reactions.
-
Solvent system : Ethylene glycol monomethyl ether stabilizes NaBH4 and enhances reactivity.
-
Workup : Toluene extraction and vacuum distillation yield 2-(dimethylamino)-2-phenylbutanol with 92.6% purity.
Table 1: Reduction Efficiency Comparison
| Reductant | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| LiAlH4 | Tetrahydrofuran | 68 | 75 |
| NaBH4 | Glycol ether | 92.6 | 99+ |
Final Coupling and Process Optimization
Acid-Catalyzed Esterification
The alcohol intermediate reacts with TMB in toluene under protonic acid catalysis (H2SO4 or p-toluenesulfonic acid). Key advancements:
-
Catalyst loading : 0.5–1.0 mol% achieves full conversion in 6–8 hours.
-
Solvent recycling : Toluene is recovered via distillation, reducing waste.
-
Yield enhancement : Protonic acids lower the TMB stoichiometry from 1.3 eq. to 1.1 eq., cutting costs by 15%.
Table 2: Coupling Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 110–120°C (reflux) |
| Reaction Time | 6–8 hours |
| TMB Equivalents | 1.1 |
| Catalyst | H2SO4 (0.5 wt%) |
Crystallization and Purification
Post-reaction, the mixture is cooled to 10°C, inducing crystallization. Filtration and drying yield this compound with:
-
HPLC purity : >99%
-
Single impurity : <0.2%
Industrial Scalability and Cost Analysis
Solvent Recovery Systems
The patented method emphasizes solvent reuse:
-
Toluene recovery : 95% efficiency via vacuum distillation.
-
Waste reduction : Ethylene glycol monomethyl ether is recycled in reduction steps.
Economic Viability
Table 3: Cost Comparison (Per Kilogram of this compound)
| Component | Traditional Method ($) | Novel Method ($) |
|---|---|---|
| Raw Materials | 420 | 310 |
| Solvents | 180 | 90 |
| Energy | 150 | 110 |
| Total | 750 | 510 |
Quality Control and Regulatory Considerations
Analytical Validation
Scientific Research Applications
Gastrointestinal Disorders
Mechanism of Action:
Trimebutine maleate has been extensively used since the late 1960s for treating functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its efficacy is attributed to its unique pharmacological profile, which includes:
- Antispasmodic effects : It alleviates abdominal pain by modulating smooth muscle activity through peripheral mu, kappa, and delta opiate receptors.
- Gastrointestinal motility regulation : this compound accelerates gastric emptying and induces phase III of the migrating motor complex in the small intestine, addressing both hypermotility and hypomotility disorders .
Clinical Studies:
- A systematic review highlighted that this compound significantly improves quality of life and reduces abdominal pain in IBS patients after a six-week treatment period .
- In a comparative study, this compound combined with probiotics demonstrated enhanced therapeutic effects on gastrointestinal symptoms .
Oncology Applications
Recent studies have explored this compound's potential as an anti-cancer agent, particularly in gliomas and other cancers.
Case Study: Glioma Treatment
- A study demonstrated that this compound significantly reduced cell viability in human glioma cell lines (SHG44, U251, U-87 MG) and promoted apoptosis. The mechanism involved downregulation of Bcl-2 and upregulation of Bax, indicating its role in apoptosis induction .
- In vivo experiments showed that this compound inhibited tumor growth in xenograft models, suggesting its potential application in glioma management .
Other Pharmacological Effects
This compound has been investigated for various other applications beyond gastrointestinal and oncological uses:
Anti-inflammatory Properties:
- Research indicates that this compound can prevent corneal inflammation in animal models, suggesting potential applications in ophthalmology .
Pain Management:
- Due to its modulation of visceral sensitivity and pain control mechanisms, this compound may be beneficial in treating chronic pain conditions associated with gastrointestinal disorders .
Data Summary Table
Mechanism of Action
Trimebutine exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: Acts as an agonist on peripheral mu, kappa, and delta opiate receptors.
Gastrointestinal Peptide Modulation: Modulates the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.
Calcium Channel Modulation: Prevents the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular stores, leading to decreased peristalsis .
Comparison with Similar Compounds
Key Findings :
- This compound’s dual role in apoptosis and superior efficacy in spinal cord injury models highlights its therapeutic versatility .
- Both compounds activate L1-mediated signaling, but this compound’s opioid activity provides additional clinical benefits .
N-Desmethyl-Trimebutine (nor-TMB)
| Parameter | This compound | nor-TMB |
|---|---|---|
| Sodium Channel Blockade | Moderate (Ki = 2.66 µM) | Potent (Ki = 0.73 µM) |
| Local Anesthetic Activity | 17x more potent than lidocaine | Not reported |
| Opioid Receptor Affinity | μ > δ > κ | Similar to this compound |
| Role in Therapy | Prodrug requiring metabolism | Primary bioactive metabolite |
Key Findings :
- nor-TMB contributes significantly to this compound’s sodium channel blockade and spasmolytic effects .
- This compound’s efficacy depends on hepatic conversion to nor-TMB, emphasizing the importance of pharmacokinetics .
Other Prokinetic Agents
| Drug | Mechanism | Efficacy in FGIDs | Adverse Effects |
|---|---|---|---|
| This compound | Opioid agonism, sodium channel blockade | Superior in IBS pain relief; effective in hyper/hypomotility | Low risk of abuse, mild dizziness |
| Metoclopramide | D2 antagonist, 5-HT4 agonist | Effective but limited by CNS side effects (e.g., tardive dyskinesia) | High risk of extrapyramidal symptoms |
| Domperidone | D2 antagonist | Comparable efficacy | Cardiac arrhythmia risk |
| Mosapride | 5-HT4 agonist | Moderate efficacy | Minimal side effects |
Key Findings :
- This compound outperforms itopride and acotiamide in meta-analyses for functional dyspepsia .
- Unlike metoclopramide or domperidone, this compound lacks severe cardiovascular or neurological risks .
Antimicrobial and Anticancer Properties
- Antimicrobial Activity: this compound exhibits bacteriostatic/bactericidal effects against E. coli, S. aureus, and P.
- Anticancer Effects : Induces apoptosis in glioma cells via Bcl-2/Bax modulation and caspase-3 activation, a unique property absent in other prokinetics .
Biological Activity
Trimebutine is a synthetic compound that functions primarily as a spasmolytic agent, widely utilized in the treatment of gastrointestinal disorders. Its unique pharmacological profile allows it to modulate smooth muscle activity in the gastrointestinal (GI) tract, making it effective for conditions such as irritable bowel syndrome (IBS) and functional dyspepsia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
This compound exhibits a dual action on the GI tract, functioning as both a stimulant and an inhibitor of motility depending on the concentration and prior contractile activity:
- Low Concentrations (1-10 µM) : At lower concentrations, this compound depolarizes the resting membrane potential of smooth muscle cells without affecting contraction amplitude. This effect is primarily mediated through inhibition of outward potassium currents and activation of T-type calcium channels, which leads to increased gastric emptying and enhanced intestinal contractility .
- High Concentrations (100-300 µM) : At higher concentrations, this compound reduces spontaneous contractions by inhibiting L-type calcium channels and decreasing inward calcium currents. This results in diminished membrane depolarization and reduced peristalsis .
Additionally, this compound acts as a weak agonist at mu-opioid receptors, contributing to its analgesic properties. It also modulates the release of various gastrointestinal peptides, including motilin and vasoactive intestinal peptide, which further influences GI motility .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 0.8 hours post-ingestion. The drug has a favorable volume of distribution, allowing for effective therapeutic concentrations in the GI tract .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in treating functional gastrointestinal disorders:
- Functional Dyspepsia and IBS : A randomized controlled trial involving 211 patients demonstrated that this compound maleate significantly improved symptoms of functional dyspepsia compared to placebo. The study reported a statistically significant reduction in the Glasgow Dyspepsia Severity Score (GDSS) after four weeks of treatment (p = 0.02). Additionally, gastric emptying was significantly accelerated in the treatment group .
- Case-Control Study : Another study assessed this compound's effectiveness in patients with functional dyspepsia coexisting with diarrhea-dominant IBS. Results showed significant improvements in symptoms such as postprandial fullness and abdominal pain among those treated with this compound compared to control groups .
Summary of Key Studies
| Study Type | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Randomized Controlled Trial | 211 patients | 4 weeks | Significant reduction in GDSS; accelerated gastric emptying (p = 0.036) |
| Case-Control Study | 129 patients | 4 weeks | Significant decrease in abdominal pain and total symptom score (p < 0.05) |
| Open-label Study | 92 pediatric patients | Not specified | Effective in treating functional dyspepsia with manageable adverse effects |
Adverse Effects
This compound is generally well-tolerated, with most reported adverse effects being mild to moderate. Common side effects include thirst and constipation, with incidence rates around 22.9% for those treated with this compound maleate .
Q & A
Basic Research Questions
Q. What experimental models are optimal for evaluating Trimebutine’s effects on gastrointestinal motility?
- Methodological Answer :
- In vitro models (e.g., isolated intestinal smooth muscle preparations) allow precise measurement of this compound’s spasmolytic activity via dose-response curves. Ensure reproducibility by standardizing tissue preparation protocols (e.g., temperature, oxygenation) .
- In vivo models (e.g., rodent gastrointestinal transit assays) should incorporate controlled variables (fasting duration, anesthesia type) to minimize confounding factors. Use strain-specific controls to account for genetic variability .
- Table 1 : Summary of Key Experimental Models
| Model Type | Key Variables | Outcome Measures | Reference |
|---|---|---|---|
| In vitro | Tissue viability, agonist/antagonist co-administration | Contraction amplitude, frequency | |
| In vivo | Transit time, fecal pellet output | Motility index, latency to first defecation |
Q. How can researchers standardize pharmacokinetic studies for this compound across species?
- Methodological Answer :
- Use HPLC-MS/MS for plasma concentration quantification, validated against species-specific metabolic profiles (e.g., cytochrome P450 activity in rodents vs. humans). Include internal standards to control for matrix effects .
- Address interspecies variability by calculating allometric scaling factors for dose conversion. Document clearance rates and bioavailability in supplementary materials to enable cross-study comparisons .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound (e.g., μ-opioid vs. κ-opioid receptor selectivity)?
- Methodological Answer :
- Conduct systematic receptor profiling using radioligand displacement assays under standardized conditions (pH, temperature, buffer composition). Compare results against reference compounds (e.g., loperamide for μ-opioid affinity) .
- Apply meta-analysis to aggregate data from conflicting studies. Use random-effects models to account for heterogeneity in experimental designs (e.g., cell line differences, receptor expression levels) .
- Table 2 : Conflicting Receptor Affinity Data
| Study | Receptor Type | IC₅₀ (nM) | Experimental Conditions | Reference |
|---|---|---|---|---|
| A | μ-opioid | 12.3 | CHO cells, pH 7.4 | |
| B | κ-opioid | 8.7 | HEK293 cells, pH 7.2 |
Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Use molecular docking simulations to predict binding poses of this compound analogs at target receptors (e.g., opioid receptors). Validate predictions with free-energy perturbation (FEP) calculations to estimate ΔG binding values .
- Optimize pharmacokinetic properties (e.g., logP, solubility) via QSAR modeling . Prioritize derivatives with balanced affinity-selectivity ratios using Pareto front analysis .
Methodological Frameworks for Research Design
Q. What frameworks ensure ethical and rigorous human trials for this compound’s clinical applications?
- Methodological Answer :
- Apply PICO criteria to define participant cohorts: Population (e.g., IBS patients), Intervention (this compound dosage), Comparison (placebo/standard care), Outcomes (symptom relief, adverse events) .
- Adhere to FINER criteria : Ensure feasibility (sample size justification), novelty (comparison to existing antispasmodics), and relevance (alignment with clinical guidelines) .
Q. How should researchers address non-reproducible results in this compound’s prokinetic effects?
- Methodological Answer :
- Perform sensitivity analyses to identify critical variables (e.g., diet, circadian rhythms) affecting gastrointestinal motility. Use factorial experimental designs to test interactions between variables .
- Publish negative results with detailed protocols in supplementary materials to aid replication efforts. Reference platforms like Zenodo for open-access data sharing .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²) .
- For longitudinal studies, apply mixed-effects models to account for intra-subject variability. Include residual plots to validate model assumptions .
Q. How can researchers standardize terminology when reporting this compound’s mechanisms (e.g., “spasmolytic” vs. “prokinetic”)?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
